1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is part of the purine and pyrimidine family, which are essential components in various biological processes. Its structure includes a purine ring fused with a pyrimidine ring, substituted with methyl, octyl, and methylphenyl groups, making it a molecule of interest in both synthetic chemistry and biological research.
Preparation Methods
The synthesis of 1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the purine ring: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the pyrimidine ring: This step involves the fusion of the pyrimidine ring to the purine ring, often through a cyclization reaction.
Substitution reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include alkyl halides, acids, and bases.
Addition: Addition reactions can occur at the double bonds or aromatic rings, using reagents such as halogens or hydrogen.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure makes it a potential candidate for studying interactions with nucleic acids and proteins, providing insights into biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, interference with nucleic acid functions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenine: A fundamental component of nucleic acids.
Properties
CAS No. |
846065-65-4 |
---|---|
Molecular Formula |
C25H35N5O2 |
Molecular Weight |
437.588 |
IUPAC Name |
1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H35N5O2/c1-5-6-7-8-9-10-14-28-23(31)21-22(27(4)25(28)32)26-24-29(16-19(3)17-30(21)24)20-13-11-12-18(2)15-20/h11-13,15,19H,5-10,14,16-17H2,1-4H3 |
InChI Key |
HAOYCGBTGHOHOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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